6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H4F3NO3. This compound is characterized by the presence of a formyl group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene followed by formylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include 6-carboxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, 6-hydroxymethyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the formyl group but has similar chemical properties.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Has the trifluoromethyl group at a different position on the pyridine ring.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-Formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H4F3NO3 |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
6-formyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)4-1-5(3-13)12-6(2-4)7(14)15/h1-3H,(H,14,15) |
InChI Key |
HQWVXBANOUNFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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